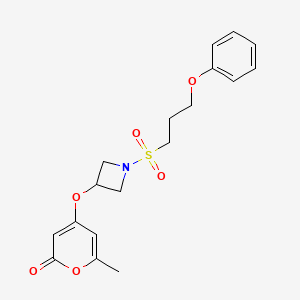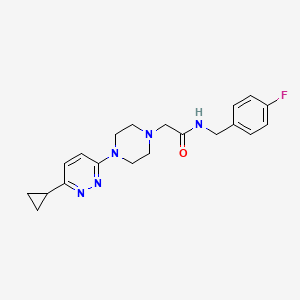![molecular formula C16H14FN3OS B2727672 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 340817-80-3](/img/structure/B2727672.png)
3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (FDP) is an organic compound belonging to the heterocyclic class of compounds. It is a highly versatile compound, with numerous applications in the field of biochemistry and physiology. FDP has been extensively studied in recent years, due to its potential as a therapeutic agent, as well as its ability to serve as a building block for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Synthesis of Pyridothienopyrimidines and Related Compounds : The compound has been used in synthesizing various novel pyridothienopyrimidines, pyridothienopyrimidothiazines, pyridothienopyrimidobenzthiazoles, and triazolopyridothienopyrimidines, showcasing its versatility in chemical synthesis (Bakhite, Radwan, & El-Dean, 2000).
Synthesis of Antiproliferative Compounds : It serves as a starting material in the synthesis of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, which are known for their antiproliferative properties against phospholipase C enzyme, important in cancer research (van Rensburg et al., 2017).
Creation of Heterocyclic Systems : It's instrumental in the creation of new heterocyclic systems, such as 2-[(Substituted-pyrazolin-1-yl)carbonyl]-thieno[2,3-b]pyridine derivatives, demonstrating its role in the development of complex organic compounds (Ho, 1999).
Applications in Drug Synthesis and Biological Activity
Synthesis of Anti-Alzheimer and Anti-COX-2 Agents : Its derivatives have been explored for their potential as anti-Alzheimer and anti-COX-2 agents, indicating its significance in medicinal chemistry (Attaby et al., 2009).
Synthesis of Antimicrobial Compounds : The compound has been used to synthesize new pyridothienopyrimidines and related compounds with demonstrated antimicrobial activities, contributing to the search for new antibiotics (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Role in Cancer Research : Its derivatives have been studied for their potential in inhibiting tubulin polymerization, a process significant in cancer cell growth, highlighting its application in cancer research (Jayarajan et al., 2019).
Novel Applications in Other Fields
- Dyeing and Textile Industry : Derivatives of the compound have been synthesized for use in dyeing polyester fibers, with these compounds exhibiting antioxidant, antitumor, and antimicrobial activities. This indicates its potential application in the development of sterile or biologically active fabrics (Khalifa et al., 2015).
Propiedades
IUPAC Name |
3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-8-7-9(2)19-16-12(8)13(18)14(22-16)15(21)20-11-5-3-10(17)4-6-11/h3-7H,18H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRBXLITKWGPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)F)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327048 |
Source


|
| Record name | 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665685 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
CAS RN |
340817-80-3 |
Source


|
| Record name | 3-amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2727591.png)




![Ethyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2727600.png)
![1-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2727604.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2727607.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2727608.png)
![3-Bromo-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2727610.png)

